“2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol” is also known as Fingolimod Hydrochloride. It is a sphingosine-1-phosphate receptor agonist being developed for multiple sclerosis and prevention of solid organ transplant rejection.
Synthesis Analysis
The synthesis of this compound involves converting the 2-(Acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioic acid diethyl ester to N-(l, l-bis hydroxymethyl-3-(4-octyl phenyl)-propyl)-acetamide, followed by converting it to 2-Acetamido-2-(4-octylphenethyl) propane-1,3-diyl diacetate, and finally hydrolysis to obtain 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 343.93. It should be stored in a dark place, under inert atmosphere, and in a freezer under -20C.
Future Directions
Developing S1P receptor subtype-selective agonists: Although FTY720 is effective, its lack of selectivity for different S1P receptor subtypes can lead to undesirable side effects. [] Future research focuses on developing more selective S1P receptor agonists to target specific cell types and minimize off-target effects. [] This selectivity could improve the therapeutic index and expand the clinical utility of FTY720-like compounds.
Exploring the role of FTY720 in the CNS: More research is needed to understand the full therapeutic potential of FTY720 and its analogs in the CNS. [, , ] Investigating their effects on neuronal survival, myelination, and neuroinflammation could lead to new treatment strategies for neurodegenerative diseases and other CNS disorders.
Investigating the long-term effects of FTY720 treatment: Further studies are needed to understand the long-term consequences of FTY720 treatment on the immune system and other organ systems. [] This research would involve monitoring patients for potential delayed side effects and evaluating the drug's impact on overall immune competence during prolonged administration.
Related Compounds
1. FTY720 (Fingolimod Hydrochloride) * Compound Description: 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, commonly known as FTY720 or fingolimod hydrochloride, is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator. [] This drug is prescribed to manage relapsing forms of multiple sclerosis (MS). [] FTY720 undergoes phosphorylation in vivo to its active form, FTY720-P, primarily by sphingosine kinase 2. [] This active metabolite then interacts with four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5), exhibiting agonist activity. [] By modulating these receptors, FTY720-P effectively sequesters lymphocytes in lymphoid tissues, reducing their circulation in the blood. [] This mechanism contributes to its immunosuppressive effects. [] * Relevance: FTY720 shares significant structural similarities with 2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol, particularly the core structure of 2-aminopropane-1,3-diol with an octylphenylalkyl chain attached to the central carbon atom. [, ] The related compound possesses an additional octylphenylalkyl substituent on the phenyl ring, potentially influencing its interaction with S1P receptors and leading to altered pharmacological effects compared to FTY720. []
2. Myriocin (ISP-I) * Compound Description: Myriocin, also known as ISP-I, is a naturally occurring sphingosine-like fungal metabolite. [] It demonstrates potent immunosuppressive activity. [] Unlike FTY720, myriocin functions as a potent inhibitor of serine palmitoyltransferase (SPT). [] SPT is a key enzyme responsible for the initial step in the de novo biosynthesis of sphingolipids, including sphingosine. [] * Relevance: Myriocin served as the initial lead compound for the development of FTY720, and by extension, it shares structural features with 2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol. [, ] All three compounds share the basic 2-aminopropane-1,3-diol scaffold, but modifications to the alkyl side chain and the presence of other functional groups distinguish them. [] The specific structural differences between myriocin and the target compound may impact their binding affinities for biological targets, such as SPT or S1P receptors, ultimately affecting their overall pharmacological profiles. [, ]
3. 2-Amino-2-[2-[2′-fluoro-4′-(4-methylphenylthio)biphenyl-4-yl]ethyl]propane-1,3-diol * Compound Description: This compound belongs to a series of 2-substituted 2-aminopropane-1,3-diols synthesized and evaluated for their immunomodulatory activity, specifically targeting the S1P1 receptor with minimal effect on heart rate. [] Notably, this compound demonstrated significant potential by decreasing the number of peripheral blood lymphocytes while exhibiting an attenuated effect on heart rate compared to other compounds in the series. [] This selectivity makes it a promising candidate for further development as an immunomodulatory agent with reduced cardiovascular side effects. [] * Relevance: This compound shares the core 2-aminopropane-1,3-diol structure with 2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol. [] The key difference lies in the substituents on the aromatic ring. [] The target compound features two octylphenylalkyl chains, while this analog possesses a biphenyl group substituted with fluorine, a methylphenylthio group, and an ethyl linker to the 2-aminopropane-1,3-diol core. [] This difference in substitution patterns likely affects the compounds' binding affinity and selectivity for S1P receptors, highlighting the importance of structural variations in drug design. []
4. (S)-FTY720-P * Compound Description: (S)-FTY720-phosphate, often shortened to (S)-FTY720-P, is the pharmacologically active metabolite of the prodrug FTY720. [] This phosphorylation event, primarily facilitated by sphingosine kinases, is crucial for FTY720's mechanism of action. [, ] (S)-FTY720-P acts as a potent agonist for four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). [] It does not exhibit activity toward the S1P2 receptor subtype. [] This specific receptor activation profile is responsible for its immunomodulatory effects, particularly in the context of multiple sclerosis treatment. [] * Relevance: While not directly mentioned in the provided abstracts, (S)-FTY720-P represents a crucial structural modification of FTY720 and, by extension, is related to 2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol. [, ] The key structural difference is the presence of the phosphate group on the terminal hydroxyl group of the propane-1,3-diol moiety in (S)-FTY720-P. [] This phosphorylation event is critical for its interaction with and activation of S1P receptors, highlighting the importance of understanding the metabolic transformations of drug candidates. [, ]
5. CYM-5442 * Compound Description: CYM-5442 is a selective agonist of the S1P1 receptor. [] In preclinical studies, CYM-5442 has shown antinociceptive effects, suggesting its potential as a pain therapeutic, particularly in the context of chronic neuropathic pain. [] Its mechanism of action involves the activation of the S1P1 receptor, a key player in modulating pain signaling pathways within the central nervous system. [] * Relevance: Although CYM-5442's structure is not explicitly described in the provided abstracts, its classification as an S1P1 receptor agonist implies structural similarities to 2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol, particularly in the regions crucial for S1P1 receptor binding. [] The target compound's potential to interact with S1P1, and its subsequent pharmacological effects, may be influenced by its structural resemblance to known S1P1 agonists like CYM-5442 and FTY720. [, ]
Classification
Chemical Class: Sphingosine-1-phosphate receptor modulator
Therapeutic Use: Primarily investigated for its potential in treating autoimmune diseases, particularly multiple sclerosis, due to its immunomodulatory properties.
Synthesis Analysis
The synthesis of 2-(4-Octylphenethyl)-fingolimod involves several key steps that modify the structure of the parent compound, fingolimod. The following outlines a typical synthetic route:
Starting Material: The synthesis begins with diethyl acetamidomalonate, which serves as a precursor.
Reduction Reaction: Sodium borohydride is used to reduce the keto groups present in the structure. This reaction is typically conducted in methanol at low temperatures to control the reaction rate.
Acylation Step: The next step involves acylation using octanoyl chloride in the presence of aluminum chloride as a catalyst. This step introduces the octyl chain into the aromatic ring.
Formation of Fingolimod: The final steps typically involve hydrolysis and purification processes to yield 2-(4-Octylphenethyl)-fingolimod as a hydrochloride salt, ensuring high purity and stability for pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of 2-(4-Octylphenethyl)-fingolimod can be described as follows:
Molecular Formula: C₁₈H₃₁NO₂
Molecular Weight: Approximately 295.45 g/mol
Structural Features:
An octyl chain (C₈H₁₈) attached to a phenethyl group.
A diol moiety that includes an amino group.
The compound's structural integrity is critical for its biological activity, influencing how it interacts with sphingosine-1-phosphate receptors.
Chemical Reactions Analysis
2-(4-Octylphenethyl)-fingolimod participates in several chemical reactions:
Receptor Binding: The primary reaction of interest is its binding to sphingosine-1-phosphate receptors (S1P receptors), which modulates immune cell trafficking and reduces inflammation.
Metabolic Pathways: Once administered, this compound undergoes metabolic transformations that may involve oxidation or conjugation reactions, affecting its pharmacokinetics and pharmacodynamics.
These reactions are crucial for understanding both therapeutic efficacy and potential side effects.
Mechanism of Action
The mechanism of action for 2-(4-Octylphenethyl)-fingolimod involves:
Sphingosine-1-phosphate Receptor Modulation: The compound acts as an agonist at S1P receptors, leading to altered lymphocyte egress from lymph nodes and reduced inflammatory responses.
Signal Transduction Pathways: Upon binding to S1P receptors, various intracellular signaling pathways are activated, including those involving Gi proteins, which inhibit adenylate cyclase activity and lead to decreased cAMP levels. This cascade results in enhanced endothelial barrier function and reduced vascular permeability.
These mechanisms contribute to its therapeutic effects in autoimmune conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Octylphenethyl)-fingolimod include:
Appearance: Typically presented as a white crystalline solid.
Melting Point: The melting point is crucial for characterizing the compound's purity and stability; it generally ranges around 150–160 °C.
Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water, which is common for lipophilic compounds.
These properties are essential for formulation development in pharmaceutical applications.
Applications
2-(4-Octylphenethyl)-fingolimod has several scientific applications:
Pharmaceutical Development: It serves as a lead compound for developing new therapies targeting autoimmune diseases.
Research Tool: Used in studies investigating the role of sphingosine-1-phosphate signaling in various biological processes, including inflammation and immune response modulation.
Potential Antibacterial Activity: Recent studies have indicated that derivatives of fingolimod may possess antibacterial properties, expanding its potential applications beyond immunomodulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.